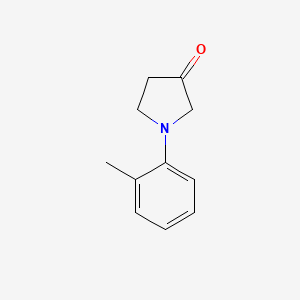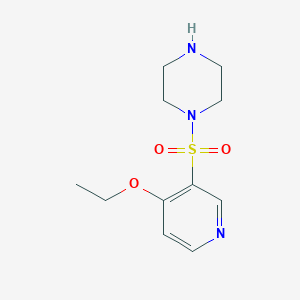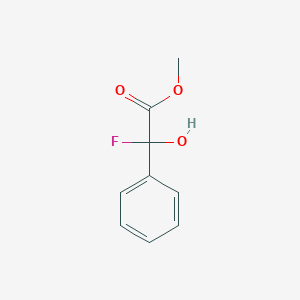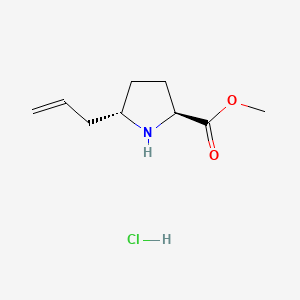
3-Pyrrolidinecarboxylic acid, 2-phenyl-, methyl ester, trans-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pyrrolidinecarboxylic acid, 2-phenyl-, methyl ester, trans- is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its ability to enhance the pharmacokinetic properties of drugs . The trans- configuration of this compound indicates the specific spatial arrangement of its substituents, which can significantly influence its chemical and biological properties.
Métodos De Preparación
The synthesis of 3-Pyrrolidinecarboxylic acid, 2-phenyl-, methyl ester, trans- can be achieved through various synthetic routes. One common method involves the Michael addition reaction of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes, followed by reduction and esterification . The reaction conditions typically include the use of organocatalysts to achieve high enantioselectivity and yield. Industrial production methods may involve large-scale batch or continuous flow processes to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
3-Pyrrolidinecarboxylic acid, 2-phenyl-, methyl ester, trans- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones under specific conditions.
Reduction: Reduction reactions can convert the ester group to an alcohol or the nitro group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the ester or phenyl positions, leading to various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide
Aplicaciones Científicas De Investigación
3-Pyrrolidinecarboxylic acid, 2-phenyl-, methyl ester, trans- has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-Pyrrolidinecarboxylic acid, 2-phenyl-, methyl ester, trans- involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity by fitting into the active site of the target protein . The phenyl and ester groups can further modulate the compound’s pharmacokinetic properties, such as solubility and metabolic stability . The exact pathways involved depend on the specific biological context and the nature of the target.
Comparación Con Compuestos Similares
3-Pyrrolidinecarboxylic acid, 2-phenyl-, methyl ester, trans- can be compared with other pyrrolidine derivatives, such as:
Pyrrolidine-2-one: A lactam derivative with different pharmacological properties.
Pyrrolidine-2,5-diones:
Prolinol: A hydroxylated pyrrolidine derivative used in asymmetric synthesis. The uniqueness of 3-Pyrrolidinecarboxylic acid, 2-phenyl-, methyl ester, trans- lies in its specific configuration and the presence of both phenyl and ester groups, which can significantly influence its chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C12H15NO2 |
|---|---|
Peso molecular |
205.25 g/mol |
Nombre IUPAC |
methyl (2R,3R)-2-phenylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C12H15NO2/c1-15-12(14)10-7-8-13-11(10)9-5-3-2-4-6-9/h2-6,10-11,13H,7-8H2,1H3/t10-,11+/m1/s1 |
Clave InChI |
CQACFNSKPYNJEE-MNOVXSKESA-N |
SMILES isomérico |
COC(=O)[C@@H]1CCN[C@H]1C2=CC=CC=C2 |
SMILES canónico |
COC(=O)C1CCNC1C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![1-[4-[(2R)-butan-2-yl]phenyl]-2-chloro-ethanone](/img/structure/B11817973.png)
![2-[(3R,3aR,6S,6aS)-3,6-dihydroxy-3,3a,5,6-tetrahydro-2H-furo[3,2-b]furan-6a-yl]acetate](/img/structure/B11817977.png)
